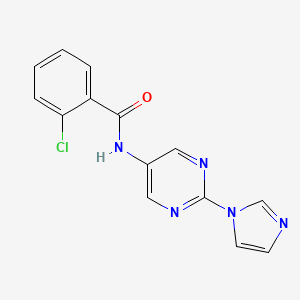

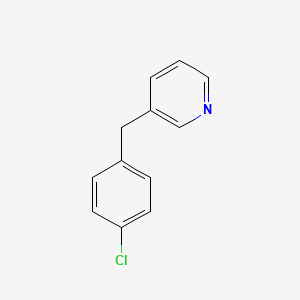

![molecular formula C21H21ClN6O B2494167 N4-(3-chlorophényl)-N6-(3-méthoxypropyl)-1-phényl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946218-55-9](/img/structure/B2494167.png)

N4-(3-chlorophényl)-N6-(3-méthoxypropyl)-1-phényl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N4-(3-chlorophenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C21H21ClN6O and its molecular weight is 408.89. The purity is usually 95%.

BenchChem offers high-quality N4-(3-chlorophenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N4-(3-chlorophenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Agents Antituberculeux

La tuberculose (TB) reste un défi de santé mondiale, et l’émergence de souches résistantes aux médicaments nécessite le développement de nouveaux composés antituberculeux. Les chercheurs ont exploré l’échafaudage du pyrrolo[2,3-d]pyrimidine pour son potentiel dans la lutte contre la TB. Une étude de Jesumoroti et al a étudié une bibliothèque de trente dérivés du 7H-pyrrolo[2,3-d]pyrimidine. Parmi ceux-ci, la N-(4-phénoxyphényl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine a démontré une activité in vitro puissante contre Mycobacterium tuberculosis, avec une concentration minimale inhibitrice (CMI) de 0,488 µM. Il est important de noter que ce composé n’était pas cytotoxique pour les cellules Vero humaines. Ses propriétés de ressemblance aux médicaments, y compris une valeur ClogP inférieure à 4 et un poids moléculaire inférieur à 400, en font un candidat prometteur pour une optimisation supplémentaire.

Matériaux Fonctionnels et Développement de Médicaments

Le noyau pyrrolo[2,3-d]pyrimidine apparaît dans les médicaments approuvés et les candidats cliniques. Par exemple, les médicaments anticancéreux comme la ruxolitinib, la tofacitinib et la baricitinib contiennent ce motif structural . Les chercheurs continuent d’explorer son potentiel dans la conception de matériaux fonctionnels et de candidats médicaments en raison de ses propriétés pharmacologiques diverses.

Autres Applications

Si les applications spécifiques de ce composé dépassent les exemples mentionnés, des recherches supplémentaires sont nécessaires pour découvrir son plein potentiel. Sa structure unique et son activité biologique justifient des investigations dans des domaines tels que l’inhibition des kinases, la modulation des enzymes et d’autres contextes thérapeutiques.

En résumé, la N4-(3-chlorophényl)-N6-(3-méthoxypropyl)-1-phényl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine est prometteuse en tant qu’agent antituberculeux et pourrait trouver des applications dans le développement de médicaments et les matériaux fonctionnels. Les chercheurs doivent continuer à explorer ses propriétés pour débloquer son potentiel scientifique plus large .

Mécanisme D'action

Target of Action

The primary target of this compound is Cyclin-dependent kinase 6 (CDK6) . CDK6 is a protein-serine/threonine kinase that belongs to the CMGC family and plays a crucial role in the regulation of cell cycle and transcription .

Mode of Action

The compound interacts with CDK6, inhibiting its activity . This inhibition disrupts the normal cell cycle progression and transcription process, leading to the suppression of cell proliferation . The compound has shown potent anti-proliferative activities against human breast cancer cells and human gastric cancer cells .

Biochemical Pathways

The inhibition of CDK6 affects the cell cycle, particularly the transition from G1 phase to S phase. This results in cell cycle arrest, preventing the cells from dividing and proliferating . The downstream effects include reduced tumor growth and potential induction of apoptosis in cancer cells .

Result of Action

The molecular effect of the compound’s action is the inhibition of CDK6 activity, leading to cell cycle arrest . On a cellular level, this results in the suppression of cell proliferation, which can lead to reduced tumor growth in the context of cancer .

Analyse Biochimique

Biochemical Properties

N4-(3-chlorophenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. One of the primary targets of this compound is cyclin-dependent kinase 2 (CDK2), an enzyme involved in cell cycle regulation. The compound inhibits CDK2 activity by binding to its active site, thereby preventing the phosphorylation of downstream targets . Additionally, N4-(3-chlorophenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine interacts with other proteins such as cyclin A2, enhancing its inhibitory effects on cell cycle progression .

Cellular Effects

N4-(3-chlorophenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine exerts significant effects on various cell types and cellular processes. In cancer cells, this compound induces cell cycle arrest at the G1 phase, leading to reduced cell proliferation . It also triggers apoptosis by activating caspase pathways and increasing the expression of pro-apoptotic genes . Furthermore, N4-(3-chlorophenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine modulates cell signaling pathways, including the PI3K/AKT and MAPK pathways, which are critical for cell survival and growth .

Molecular Mechanism

The molecular mechanism of N4-(3-chlorophenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its binding interactions with key biomolecules. The compound binds to the ATP-binding pocket of CDK2, inhibiting its kinase activity . This binding prevents the phosphorylation of substrates required for cell cycle progression, leading to cell cycle arrest . Additionally, N4-(3-chlorophenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine influences gene expression by modulating transcription factors and epigenetic regulators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N4-(3-chlorophenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine change over time. The compound exhibits stability under standard storage conditions, maintaining its inhibitory activity for extended periods . Prolonged exposure to light and heat can lead to degradation, reducing its efficacy . Long-term studies have shown that continuous treatment with this compound results in sustained cell cycle arrest and apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of N4-(3-chlorophenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . Higher doses can lead to adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level result in diminished therapeutic benefits and increased side effects .

Metabolic Pathways

N4-(3-chlorophenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is involved in various metabolic pathways. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated and demethylated metabolites . These metabolites are further conjugated with glucuronic acid and excreted via the urine . The compound’s interaction with metabolic enzymes can influence metabolic flux and alter metabolite levels .

Transport and Distribution

Within cells and tissues, N4-(3-chlorophenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is transported and distributed through specific transporters and binding proteins. The compound is taken up by cells via passive diffusion and active transport mechanisms . Once inside the cell, it localizes to the cytoplasm and nucleus, where it exerts its inhibitory effects on CDK2 and other targets . The compound’s distribution is influenced by its lipophilicity and binding affinity to cellular proteins .

Subcellular Localization

The subcellular localization of N4-(3-chlorophenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is critical for its activity and function. The compound predominantly localizes to the nucleus, where it interacts with CDK2 and other nuclear proteins . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments . The nuclear localization enhances its ability to inhibit cell cycle progression and induce apoptosis .

Propriétés

IUPAC Name |

4-N-(3-chlorophenyl)-6-N-(3-methoxypropyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN6O/c1-29-12-6-11-23-21-26-19(25-16-8-5-7-15(22)13-16)18-14-24-28(20(18)27-21)17-9-3-2-4-10-17/h2-5,7-10,13-14H,6,11-12H2,1H3,(H2,23,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZGSXBDWTHZAOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

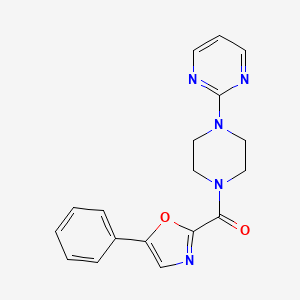

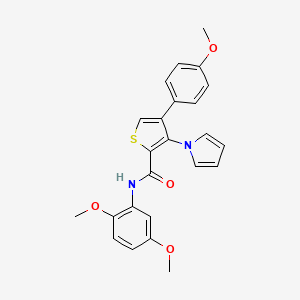

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide](/img/structure/B2494087.png)

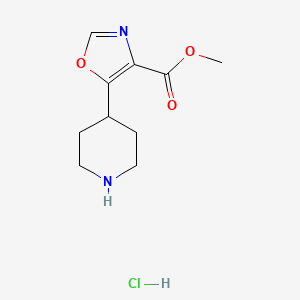

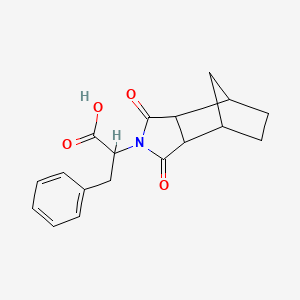

![2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)acetamide](/img/structure/B2494089.png)

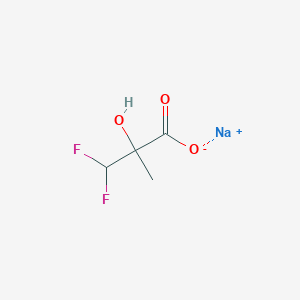

![Tert-butyl 4-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxylate](/img/structure/B2494094.png)

![2-(2,4-difluorophenyl)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)acetamide](/img/structure/B2494104.png)

![4-[8-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-1,8-naphthyridin-2-yl]butanoic acid](/img/structure/B2494105.png)